molecular formula C21H33N3O5 B12043170 2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B12043170
M. Wt: 407.5 g/mol
InChI Key: UCNNZELZXFXXJQ-UHFFFAOYSA-N
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Description

Leu-leu-tyr, also known as leucyl-leucyl-tyrosine, is a tripeptide composed of two leucine molecules and one tyrosine molecule. This compound is a part of the peptide family and is known for its role in various biochemical processes. The molecular formula of Leu-leu-tyr is C21H33N3O5, and it has a molecular weight of approximately 407.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leu-leu-tyr can be synthesized using solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) strategy is often employed, where Boc-protected amino acids are used to prevent unwanted side reactions . The synthesis typically involves the following steps:

    Attachment of the first amino acid: The first Boc-protected amino acid is attached to the resin.

    Deprotection: The Boc group is removed using trifluoroacetic acid (TFA).

    Coupling: The next Boc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Leu-leu-tyr follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Leu-leu-tyr undergoes various chemical reactions, including:

    Oxidation: The tyrosine residue in Leu-leu-tyr can undergo oxidation to form dopaquinone, which can further react to form melanin-like compounds.

    Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide into its constituent amino acids.

    Substitution: The hydroxyl group of the tyrosine residue can participate in substitution reactions, such as phosphorylation, where a phosphate group is added.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and kinases for phosphorylation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Leu-leu-tyr has several scientific research applications:

Mechanism of Action

The mechanism of action of Leu-leu-tyr involves its interaction with specific molecular targets and pathways. The tyrosine residue can undergo phosphorylation, which plays a crucial role in signal transduction pathways. This modification can alter the activity of proteins and enzymes, leading to various cellular responses. Additionally, the leucine residues contribute to the hydrophobic interactions that stabilize protein structures and facilitate protein-protein interactions .

Comparison with Similar Compounds

Leu-leu-tyr can be compared with other similar tripeptides, such as:

    Val-leu-tyr: This tripeptide has valine instead of leucine as the first amino acid. It exhibits similar properties but may have different hydrophobic interactions due to the presence of valine.

    Ile-leu-tyr: This tripeptide has isoleucine instead of leucine as the first amino acid. It also exhibits similar properties but with variations in hydrophobic interactions and steric effects.

    Leu-leu-phe: This tripeptide has phenylalanine instead of tyrosine as the third amino acid.

Leu-leu-tyr is unique due to the presence of two leucine residues and one tyrosine residue, which contribute to its specific biochemical properties and interactions.

Properties

Molecular Formula

C21H33N3O5

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(10-13(3)4)20(27)24-18(21(28)29)11-14-5-7-15(25)8-6-14/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)

InChI Key

UCNNZELZXFXXJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

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